

Topic: Deorphanization of GPR83 and the Identification of PEN as its Ligand

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Compound of Interest		
Compound Name:	PEN (rat)	
Cat. No.:	B1460552	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and represent a significant percentage of pharmaceutical drug targets.[1] A substantial number of these receptors remain "orphans," with no known endogenous ligand, representing a vast, untapped resource for novel therapeutic development.[1][2][3] G protein-coupled receptor 83 (GPR83), also known as GIR or GPR72, was an orphan receptor for many years, highly expressed in the brain—particularly in regions associated with metabolism, reward, stress, and learning—as well as in the spleen and thymus.[1] This distribution suggested its involvement in neuroendocrine and immunological processes. In 2016, the neuropeptide PEN was identified as a selective, high-affinity endogenous ligand for GPR83, officially deorphanizing the receptor. This guide provides a comprehensive technical overview of the deorphanization process, the signaling pathways involved, quantitative pharmacological data, and detailed experimental protocols. It also addresses the subsequent scientific discussion and the emergence of other potential ligands, painting a complete picture of the current understanding of GPR83 pharmacology.

The Deorphanization Process: A Strategic Approach

The identification of PEN as the ligand for GPR83 was not serendipitous but the result of a targeted strategy. Researchers predicted that the receptor for PEN, a neuropeptide known to be abundant in the hypothalamus and involved in regulating feeding, would also be enriched in

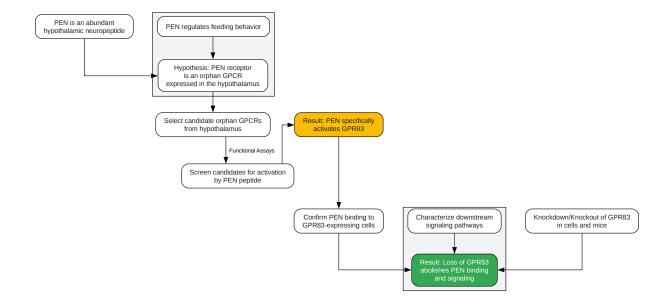


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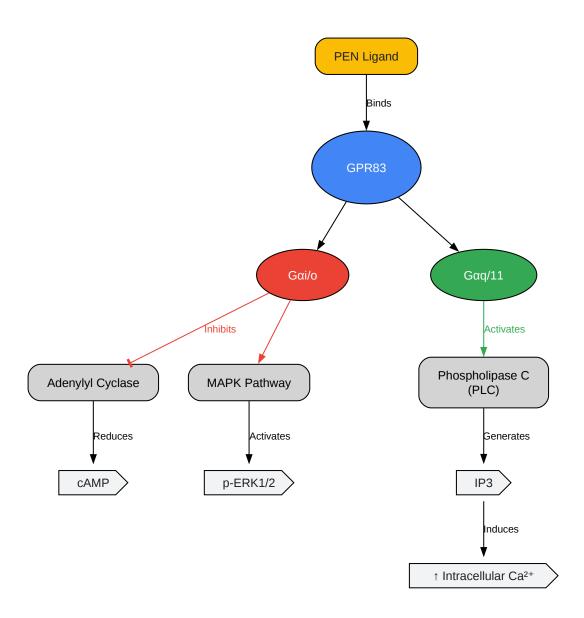
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this brain region. The deorphanization workflow involved screening a panel of orphan GPCRs known to be expressed in the hypothalamus for activation by the PEN peptide. This approach successfully identified GPR83 as the cognate receptor for PEN. The specificity of this interaction was confirmed through a series of binding and signaling assays in heterologous expression systems and native tissues. Furthermore, reducing GPR83 expression in mouse brain and the Neuro2A cell line via siRNA or knockout significantly diminished PEN binding and signaling, confirming that GPR83 is the major physiological receptor for PEN.

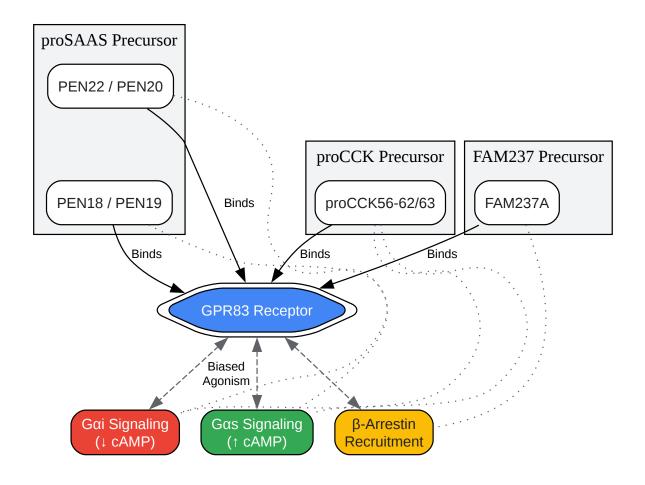












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